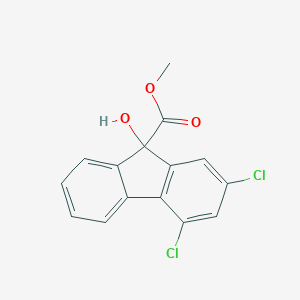

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate

Description

Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate is a polyhalogenated fluorene derivative characterized by a fluorene backbone substituted with two chlorine atoms at positions 2 and 4, a hydroxyl group at position 9, and a methyl ester moiety at the same position. This compound is listed in analytical catalogs (e.g., Chem Service Inc.) as a reference standard, suggesting its use in environmental or chemical analysis .

Properties

IUPAC Name |

methyl 2,4-dichloro-9-hydroxyfluorene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-20-14(18)15(19)10-5-3-2-4-9(10)13-11(15)6-8(16)7-12(13)17/h2-7,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYPUSMRKKJVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975054 | |

| Record name | Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59653-26-8 | |

| Record name | 9H-Flurene-9-carboxylic acid, 2,4-dichloro-9-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate involves several steps. One common synthetic route includes the chlorination of fluorene derivatives followed by esterification. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as sulfuric acid or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agricultural Applications

1. Herbicide Use

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate is primarily utilized as an herbicide for the post-emergent control of various weeds, particularly in turf management and ornamental horticulture. It is effective against:

- Broadleaf Weeds : The compound is known to suppress the growth of broadleaf weeds in lawns, parks, and golf courses.

- Grasses : It also targets annual grasses, making it valuable for maintaining turf health without harming desired grass species .

2. Plant Growth Regulator

In addition to its herbicidal properties, this compound functions as a plant growth regulator. It is used to:

- Retard Growth : It effectively slows down the growth of unwanted plants, including shrubs and vines, thus facilitating better management of ornamental gardens and landscapes.

- Enhance Production : The compound promotes rapid production of planting materials, particularly in crops like pineapples, where it aids in the establishment of new plants without leaving harmful residues .

Safety and Environmental Impact

While Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate has beneficial applications, it is essential to consider its safety profile:

- Human Health Risks : Risk assessments indicate potential exposure risks for handlers during application. Protective measures are recommended to minimize dermal exposure .

- Environmental Considerations : The use of this herbicide is regulated to prevent adverse effects on non-target plants and animals. Application guidelines include reduced rates and specific protective equipment to ensure safe handling .

Case Study 1: Turf Management

A study conducted on golf courses demonstrated that the application of Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate significantly reduced the presence of broadleaf weeds while maintaining turf quality. The study highlighted its effectiveness when applied at recommended rates, leading to improved aesthetic quality and reduced maintenance costs.

Case Study 2: Ornamental Gardens

In ornamental gardens, the use of this compound showed promising results in controlling vine growth without harming flowering plants. This application allowed gardeners to maintain the visual appeal of their landscapes while managing invasive species effectively.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect the transport of auxin (Indol-3-ylacetic acid) in plant tissues, leading to changes in growth and development . The compound inhibits the basipetal transport of auxin, reducing its transport intensity and capacity without affecting the transport velocity . This inhibition is thought to involve a mixed-type model of enzyme inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

9-(Hydroxymethyl)-9H-fluorene-4-carboxylic acid (CAS 95303-04-1): Lacks chlorine substituents but shares the fluorene core with a hydroxymethyl group and carboxylic acid at position 7.

Methyl (2,4,6-trichlorophenoxy) methyl ether (CAS 120-71-8): A chlorinated aromatic ether with a methyl ester.

Its non-planar structure contrasts sharply with the planar fluorene system, leading to differences in photostability and intermolecular interactions .

Functional Group Comparison

Limitations of Available Evidence

- No crystallographic data (e.g., SHELX-refined structures) or spectroscopic analyses (NMR, IR) were found to validate the compound’s conformation or purity .

- The absence of comparative bioactivity or toxicity studies precludes definitive conclusions about its advantages over analogues.

Biological Activity

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate (CAS No. 59653-26-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate has the following chemical characteristics:

- Molecular Formula : C15H10Cl2O3

- Molecular Weight : 309.14 g/mol

- Predicted Boiling Point : 458.2 ± 45.0 °C

- Density : 1.506 ± 0.06 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C15H10Cl2O3 |

| Molecular Weight | 309.14 g/mol |

| Boiling Point | 458.2 ± 45.0 °C |

| Density | 1.506 ± 0.06 g/cm³ |

Antimicrobial Activity

Research indicates that methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

-

Antibacterial Efficacy :

- In a study assessing the antibacterial activity of several compounds, methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of approximately 6.25 µg/mL for specific derivatives .

- Fungal Inhibition :

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as chloro and hydroxy significantly enhances the biological activity of the compound. Compounds with methyl and hydroxyl substitutions exhibited higher antibacterial potential compared to those with less polar substituents .

Table 2: Biological Activity Summary

| Activity Type | Organism | MIC (µg/mL) | Percentage Inhibition (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 6.25 | - |

| Antibacterial | Escherichia coli | - | - |

| Antifungal | Candida albicans | - | 14 - 21 |

Toxicological Profile

According to safety data sheets, methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate is not classified as a carcinogen or reproductive toxin, indicating a favorable safety profile for laboratory use . However, it is advised to observe good industrial hygiene practices when handling this compound.

Q & A

Q. What are the recommended crystallographic methods for determining the molecular structure of Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate?

The SHELX system (e.g., SHELXL, SHELXS) is widely employed for small-molecule crystallography, including fluorene derivatives. Key steps include:

- Data collection : Use a Bruker SMART CCD area detector for high-resolution intensity data .

- Structure solution : Employ direct methods via SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Apply SHELXL with full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check data-to-parameter ratios (>10:1) and R-factors (target <0.05 for R1) to ensure reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on GHS classifications for structurally similar fluorene derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis or solvent evaporation .

- Disposal : Follow hazardous waste guidelines for halogenated organics; avoid drain disposal due to environmental persistence .

- Emergency measures : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How can researchers verify the purity of this compound post-synthesis?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for baseline separation of impurities .

- Spectroscopy : Compare -NMR shifts (e.g., fluorene protons at δ 7.2–7.8 ppm) and FT-IR carbonyl stretches (~1720 cm) to literature .

- Elemental analysis : Confirm %C, %H, and %Cl align with theoretical values (e.g., C: ~50%, Cl: ~20%) .

Advanced Research Questions

Q. What synthetic challenges arise in introducing the 9-hydroxy and dichloro substituents, and how can they be addressed?

- Steric hindrance : The 9-hydroxy group may impede electrophilic substitution at adjacent positions. Mitigate via:

- Regioselectivity : Achieving 2,4-dichloro substitution requires careful control of reaction conditions:

Q. How do computational models predict the reactivity and stability of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects of the dichloro and hydroxy groups .

- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic sites (e.g., C-2 and C-4 positions) .

- Solubility prediction : Apply Abraham’s solvation model to estimate logP (~3.5), indicating moderate solubility in DCM or THF .

Q. What contradictions exist in reported spectroscopic data, and how should they be resolved?

- NMR shifts : Discrepancies in aromatic proton shifts may arise from solvent effects (CDCl vs. DMSO-d). Cross-validate using COSY and NOESY experiments .

- Crystallographic vs. computational bond lengths : Differences in C-Cl bond lengths (e.g., 1.73 Å experimentally vs. 1.78 Å computationally) highlight the need for hybrid QM/MM refinements .

- IR carbonyl stretches : Variations in ester C=O stretches (±10 cm) may reflect hydrogen bonding with the 9-hydroxy group; confirm via temperature-dependent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.